N-(1-cyanocyclohexyl)-2-[methyl({[4-(trifluoromethyl)phenyl]methyl})amino]acetamide
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Overview
Description
N-(1-cyanocyclohexyl)-2-[methyl({[4-(trifluoromethyl)phenyl]methyl})amino]acetamide is a complex organic compound characterized by the presence of a cyanocyclohexyl group, a trifluoromethyl phenyl group, and an amino acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclohexyl)-2-[methyl({[4-(trifluoromethyl)phenyl]methyl})amino]acetamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the cyanocyclohexyl intermediate: This can be achieved through the reaction of cyclohexanone with cyanide sources under basic conditions.
Introduction of the trifluoromethyl phenyl group: This step often involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a suitable catalyst.
Coupling with the amino acetamide moiety: The final step involves the coupling of the intermediate with an amino acetamide derivative under appropriate conditions, such as using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclohexyl)-2-[methyl({[4-(trifluoromethyl)phenyl]methyl})amino]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(1-cyanocyclohexyl)-2-[methyl({[4-(trifluoromethyl)phenyl]methyl})amino]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclohexyl)-2-[methyl({[4-(trifluoromethyl)phenyl]methyl})amino]acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyanocyclohexyl)-2-[methyl({[4-(trifluoromethyl)phenyl]methyl})amino]acetamide: shares similarities with other trifluoromethylated compounds, such as trifluoromethyl ketones and trifluoromethylated aromatic compounds.
Trifluoromethyl ketones: Known for their use as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Trifluoromethylated aromatic compounds: Widely used in materials science and medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[methyl-[[4-(trifluoromethyl)phenyl]methyl]amino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3N3O/c1-24(11-14-5-7-15(8-6-14)18(19,20)21)12-16(25)23-17(13-22)9-3-2-4-10-17/h5-8H,2-4,9-12H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPPGKXWKUDACK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)C(F)(F)F)CC(=O)NC2(CCCCC2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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